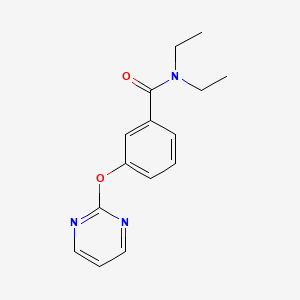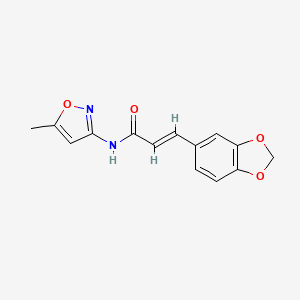
N,N-diethyl-3-(2-pyrimidinyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-3-(2-pyrimidinyloxy)benzamide is a compound of interest in various fields of chemistry and pharmacology. While specific studies directly addressing this exact compound are limited, insights can be drawn from research on structurally related compounds, such as pyrimidinone derivatives and benzamide analogs, which have been explored for their chemical properties, synthesis methods, and potential applications in medicine and industry.
Synthesis Analysis:
The synthesis of related compounds involves multiple steps, including condensation, hydrolysis, and amination reactions. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar structure, was described through a multi-step process, highlighting the complexity of synthesizing such molecules (Zhou et al., 2008). Another example involves the improved synthesis process of diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate, showcasing specific synthetic routes and reactions (Liu et al., 2015).
Molecular Structure Analysis:
The molecular structure of related compounds has been determined using techniques like X-ray crystallography and NMR spectroscopy. For instance, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was studied, providing insights into the conformation and bonding patterns relevant to similar compounds (Craciun et al., 1999).
Chemical Reactions and Properties:
Chemical reactions involving pyrimidinone and benzamide derivatives vary widely depending on the functional groups present. Reactions can include N-acylation, N-alkylation, and interactions with various reagents to form new bonds or modify existing ones. For instance, N-hydroxyamide-containing heterocycles have shown reactivity towards various substrates under different conditions (Katoh et al., 1996).
Physical Properties Analysis:
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on N,N-diethyl-3-(2-pyrimidinyloxy)benzamide may not be available, research on similar compounds provides a basis for comparison. The aqueous solubilities of N-(diethylaminothiocarbonyl)benzimido derivatives, for example, offer insights into solubility trends and factors influencing them (Schröder et al., 2016).
Chemical Properties Analysis:
Chemical properties, including reactivity, stability, and interaction with biological systems, are influenced by the molecular structure. Studies on benzamide and pyrimidinone derivatives, such as their antibacterial activity and interaction with biological targets, can shed light on the chemical properties of N,N-diethyl-3-(2-pyrimidinyloxy)benzamide. For example, synthesis and antibacterial activity of N-(3-hydroxy-2-pyridyl) benzamides provide information on the biological activity of related compounds (Mobinikhaledi et al., 2006).
科学的研究の応用
Histone Deacetylase Inhibition for Cancer Therapy
One area of research involves the development of small molecule inhibitors targeting histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. Compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have been identified as potent, orally bioavailable HDAC inhibitors with significant antitumor activity in vivo, highlighting the potential for such compounds in cancer therapy (Zhou et al., 2008).
Potassium Channel Modulation for Epilepsy and Pain Management
Research into N-pyridyl and pyrimidine benzamides has led to the discovery of compounds capable of opening KCNQ2/Q3 potassium channels, which are implicated in the regulation of neuronal excitability. These compounds have shown activity in animal models of epilepsy and pain, demonstrating their potential therapeutic value in these areas (Amato et al., 2011).
Photophysical Properties for Material Science
The synthesis and study of benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, including those with N,N-diethylamino groups, have provided insights into their photophysical properties. These compounds exhibit unique absorption-emission characteristics and thermal stability, making them interesting for various applications in material science and fluorescence-based technologies (Padalkar et al., 2011).
Chemical Transformations and Predictive Studies
Studies utilizing tandem mass spectrometry have explored the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, providing valuable insights into the reactivity and potential chemical behavior of these compounds in various conditions, which could be relevant for designing new chemical entities with desired properties (Wang et al., 2006).
Antimicrobial and Antitubercular Agents
Research into benzamide derivatives has also explored their potential as antimicrobial and antitubercular agents. For example, novel derivatives have been synthesized and evaluated for their in vitro antibacterial activities against various bacterial strains, showing promising results that contribute to the development of new therapeutic agents in this domain (Padalkar et al., 2016).
特性
IUPAC Name |
N,N-diethyl-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-18(4-2)14(19)12-7-5-8-13(11-12)20-15-16-9-6-10-17-15/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLCWNOTBPRVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(2-pyrimidinyloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)
![diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)
![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)



![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)
![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)
![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)
![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)
